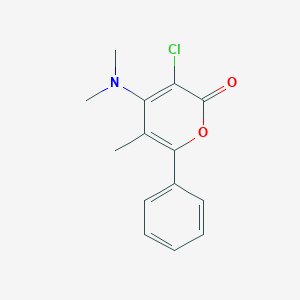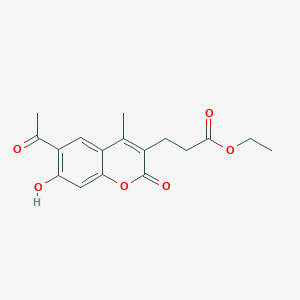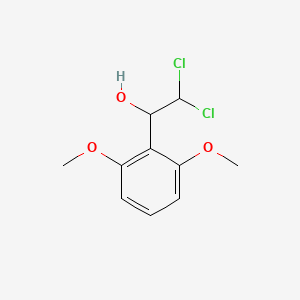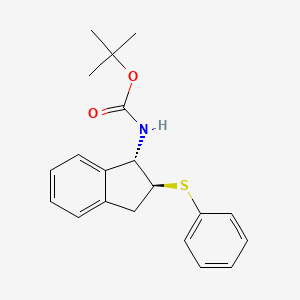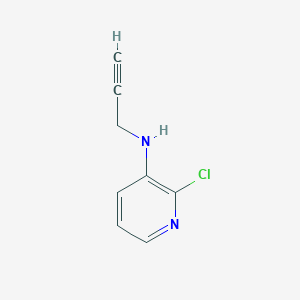
2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both benzamido and carboxylic acid functional groups enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the benzamidoethyl and carboxylic acid groups. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form the benzamido derivative. This intermediate is then reacted with bromoacetic acid under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Esters or amides.
Scientific Research Applications
2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The benzamido group can enhance its solubility and bioavailability, while the carboxylic acid group can facilitate its interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole-4-carboxylic acid: Lacks the benzamidoethyl group, making it less versatile in certain reactions.
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid: Contains an aminoethyl group instead of a benzamidoethyl group, which may alter its reactivity and biological activity.
2-(2-Benzamidoethyl)-1,3-thiazole-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, which can significantly change its chemical properties and applications.
Uniqueness
2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both benzamido and carboxylic acid functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various chemical reactions and applications in different fields.
Properties
CAS No. |
64949-89-9 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-(2-benzamidoethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3S/c16-12(9-4-2-1-3-5-9)14-7-6-11-15-10(8-19-11)13(17)18/h1-5,8H,6-7H2,(H,14,16)(H,17,18) |
InChI Key |
GIXXSRDLZZAYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
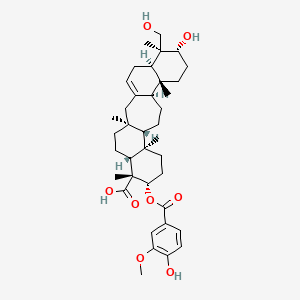

![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)

![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)

